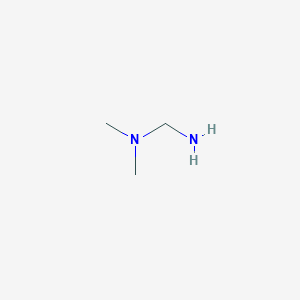
Ethyne-1,2-diamine
Vue d'ensemble
Description
Ethylenediamine (EDA) is an organic compound with the formula C2H4(NH2)2 . It is a colorless liquid with an ammonia-like odor . It is a basic amine and is widely used as a building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 . It contains two primary amine groups .
Synthesis Analysis
Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine .Molecular Structure Analysis
The molecular structure of Ethylenediamine is represented by the formula C2H4(NH2)2 . It has a molar mass of 60.100 g·mol−1 . The 3D structure of Ethylenediamine can be viewed using Java or Javascript .Chemical Reactions Analysis
Ethylenediamine participates in various chemical reactions. For instance, it reacts with 1,2-dichloroethane to produce hydrogen chloride . More detailed information about its chemical reactions can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
Ethylenediamine is a clear, colorless liquid at room temperature . It freezes at 8 °C and boils at 116 °C . It has an ammonia-like smell, and its vapors are extremely irritating . It is miscible with water at all concentrations .Applications De Recherche Scientifique
Catalysis and Asymmetric Synthesis
Ethyne-1,2-diamine derivatives have significant applications in catalysis and asymmetric synthesis. The 1,2-diamine motif, a structural element of these derivatives, is present in various natural products with interesting biological activities and numerous pharmaceutical agents. Chiral 1,2-diamines are widely used as control elements in asymmetric synthesis and catalysis, making them attractive targets for synthetic chemists. Metal-catalyzed diamination reactions have been advancing, indicating potential extensive applications in the construction of natural products and drug molecules (Cardona & Goti, 2009).
Synthesis of Chiral Non-Racemic 1,2-Diamines
Synthesizing chiral non-racemic 1,2-diamines from readily available compounds like O-acetyl mandelic acid has been explored. These diamines are useful in the synthesis of key intermediates for preparing various pharmaceutical agents, demonstrating their significant role in drug synthesis and development (Saravanan et al., 2002).
Development of Synthetic Methods for Terminal Allenes
Ethyne-1,2-diamine derivatives are employed in the development of new synthetic methods for terminal allenes. Terminal allenes, obtained through copper-mediated cross-coupling reactions, have good yields and excellent functional group tolerance, indicating their potential in various chemical synthesis applications (Ye et al., 2015).
Electrocatalysis
Ethyne-1,2-diamine derivatives are also significant in electrocatalysis. For example, the electrocatalytic oxidation and reduction of ethyne on a Pt electrode were studied, showing the potential of these compounds in electrochemical applications and their roles in developing new electrocatalytic methods (Bełtowska-Brzezinska et al., 2002).
Formation of Substituted 1,2-Diamines
Ethyne-1,2-diamine derivatives contribute to the formation of substituted 1,2-diamines with complete regio- and stereoselective control. This method allows the creation of unique vicinal diamines, providing a fully substituted carbon center in a stereoselective manner under mild conditions (Kelley & Joullié, 2010).
Luminescent Metal-Organic Frameworks
These derivatives have applications in developing novel luminescent metal-organic frameworks, which have potential use in various fields like sensing, catalysis, and material science (Pham et al., 2008).
Quantum Monte Carlo Calculations
Ethyne-1,2-diamine derivatives are also significant in theoretical chemistry, particularly in Quantum Monte Carlo (QMC) calculations for studying molecular electrical properties (Coccia et al., 2012).
Safety And Hazards
Ethylenediamine is considered hazardous. It is flammable and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
ethyne-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAFCJWTBHYLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477096 | |
| Record name | ethyne-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyne-1,2-diamine | |
CAS RN |
4403-54-7 | |
| Record name | ethyne-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)


